3-Chloro-5-((4-ethylpiperazin-1-yl)sulfonyl)pyridine-4-thiol
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Overview
Description
3-Chloro-5-((4-ethylpiperazin-1-yl)sulfonyl)pyridine-4-thiol is a chemical compound with the molecular formula C11H16ClN3O2S2 and a molecular weight of 321.85 g/mol . This compound belongs to the class of pyridine derivatives and is characterized by the presence of a chloro group, a sulfonyl group, and a thiol group attached to the pyridine ring .
Preparation Methods
The synthesis of 3-Chloro-5-((4-ethylpiperazin-1-yl)sulfonyl)pyridine-4-thiol typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.
Introduction of the Chloro Group: The chloro group is introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Sulfonylation: The sulfonyl group is introduced using sulfonyl chloride derivatives under basic conditions.
Thiol Group Addition: The thiol group is added through nucleophilic substitution reactions using thiol-containing reagents.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as the use of continuous flow reactors for large-scale synthesis .
Chemical Reactions Analysis
3-Chloro-5-((4-ethylpiperazin-1-yl)sulfonyl)pyridine-4-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can undergo reduction reactions to remove the chloro group or reduce the sulfonyl group to a sulfide.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alkoxides.
Major products formed from these reactions include disulfides, sulfonic acids, and substituted pyridine derivatives .
Scientific Research Applications
3-Chloro-5-((4-ethylpiperazin-1-yl)sulfonyl)pyridine-4-thiol has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-Chloro-5-((4-ethylpiperazin-1-yl)sulfonyl)pyridine-4-thiol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: It may inhibit specific enzymes involved in cellular processes, leading to the disruption of metabolic pathways.
Interaction with DNA: The compound may bind to DNA, causing DNA damage and inhibiting DNA replication and transcription.
Modulation of Signaling Pathways: It may modulate signaling pathways involved in cell proliferation, apoptosis, and immune responses.
Comparison with Similar Compounds
3-Chloro-5-((4-ethylpiperazin-1-yl)sulfonyl)pyridine-4-thiol can be compared with other similar compounds, such as:
3-Chloro-5-((4-methylpiperazin-1-yl)sulfonyl)pyridine-4-thiol: Similar structure but with a methyl group instead of an ethyl group.
3-Chloro-5-((4-ethylpiperazin-1-yl)sulfonyl)pyridine-4-amine: Similar structure but with an amine group instead of a thiol group.
3-Chloro-5-((4-ethylpiperazin-1-yl)sulfonyl)pyridine-4-methanol: Similar structure but with a methanol group instead of a thiol group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C11H16ClN3O2S2 |
---|---|
Molecular Weight |
321.9 g/mol |
IUPAC Name |
3-chloro-5-(4-ethylpiperazin-1-yl)sulfonyl-1H-pyridine-4-thione |
InChI |
InChI=1S/C11H16ClN3O2S2/c1-2-14-3-5-15(6-4-14)19(16,17)10-8-13-7-9(12)11(10)18/h7-8H,2-6H2,1H3,(H,13,18) |
InChI Key |
KAOJRADSSVIJCR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CNC=C(C2=S)Cl |
Origin of Product |
United States |
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